5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one
Overview
Description
5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its chromen-4-one core structure, which is substituted with a hydroxy group at position 5, a phenyl group at position 2, and a 2-methylprop-2-enyl ether group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-2-phenyl-4H-chromen-4-one and 2-methylprop-2-enyl bromide.
Etherification Reaction: The key step involves the etherification of the hydroxy group at position 7 of the chromen-4-one core with 2-methylprop-2-enyl bromide. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 5 can be oxidized to form a quinone derivative.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The phenyl group at position 2 can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group at position 5 can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the 2-methylprop-2-enyl ether group at position 7.
7-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the hydroxy group at position 5.
5,7-dihydroxy-2-phenyl-4H-chromen-4-one: Contains hydroxy groups at both positions 5 and 7.
Uniqueness
5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one is unique due to the presence of the 2-methylprop-2-enyl ether group at position 7, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
5-hydroxy-7-(2-methylprop-2-enoxy)-2-phenylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(2)11-22-14-8-15(20)19-16(21)10-17(23-18(19)9-14)13-6-4-3-5-7-13/h3-10,20H,1,11H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNOGDKAVIGMCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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